molecular formula C11H14O2 B1594242 3,5-Diethylbenzoic acid CAS No. 3854-90-8

3,5-Diethylbenzoic acid

Cat. No.: B1594242
CAS No.: 3854-90-8
M. Wt: 178.23 g/mol
InChI Key: MSWNGSGXXVLVPG-UHFFFAOYSA-N
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Description

3,5-Diethylbenzoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of benzoic acid, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOH} + 2 \text{C}_2\text{H}_5\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{COOH} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3,5-diethylbenzaldehyde followed by oxidation. The hydrogenation step typically uses a palladium or platinum catalyst under high pressure, while the oxidation step can be carried out using potassium permanganate or other strong oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products

    Oxidation: 3,5-Diethylbenzene-1,2-dicarboxylic acid.

    Reduction: 3,5-Diethylbenzyl alcohol.

    Substitution: 3,5-Diethyl-4-bromobenzoic acid.

Scientific Research Applications

3,5-Diethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which 3,5-Diethylbenzoic acid exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethyl groups and carboxyl group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.

    3,5-Di-tert-butylbenzoic acid: Larger tert-butyl groups instead of ethyl groups.

    3,5-Dichlorobenzoic acid: Chlorine atoms instead of ethyl groups.

Uniqueness

3,5-Diethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl or tert-butyl groups. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

3,5-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWNGSGXXVLVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191874
Record name 3,5-Diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-90-8
Record name 3,5-Diethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3854-90-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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